molecular formula C5H4O2 B1207430 2H-Pyran-2-one CAS No. 504-31-4

2H-Pyran-2-one

Cat. No.: B1207430
CAS No.: 504-31-4
M. Wt: 96.08 g/mol
InChI Key: ZPSJGADGUYYRKE-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

2H-Pyran-2-one derivatives have been extensively studied for their pharmaceutical potential. They serve as precursors or building blocks for the synthesis of various bioactive compounds.

Anticancer and Antimicrobial Activities

Research indicates that this compound derivatives exhibit notable anticancer properties. For instance, compounds derived from this compound have been linked to anti-tumor activities due to their ability to inhibit cancer cell proliferation. Specifically, tetrahydronaphthalene-based compounds have shown promise in treating various cancers, including leukemia .

In addition to anticancer properties, these compounds also possess antimicrobial activities. A study highlighted that 6-pentyl-2H-pyran-2-one demonstrated antifungal efficacy against multiple plant pathogens, suggesting its potential use in agricultural applications .

Drug Development

The synthesis of drugs such as Idarubicine and Nepinalone from this compound derivatives illustrates its importance in drug development. Idarubicine is an antileukemic agent, while Nepinalone exhibits antitussive properties . The dopamine agonist rotigotine, used for treating Parkinson's disease, is another example of a drug developed from this compound .

Agricultural Applications

The antifungal properties of this compound make it a valuable candidate for developing biopesticides. Studies have shown that 6-pentyl-2H-pyran-2-one effectively inhibits the growth of pathogenic fungi in plants, enhancing crop protection strategies . This compound's role in biocontrol mechanisms can lead to sustainable agricultural practices.

Materials Science

In materials science, this compound is utilized in synthesizing functional materials such as dyes and polymers. For example, a diketopyrrolopyrrole dye functionalized with this compound has been reported to detect nitro explosives through fluorescence quenching, showcasing its application in security and environmental monitoring .

Synthesis and Chemical Reactions

The versatility of this compound extends to its role in synthetic organic chemistry. It serves as a "chameleon" diene in Diels–Alder reactions, facilitating the formation of complex molecular architectures . Its ability to undergo various chemical transformations enables the creation of diverse heterocycles with potential applications across multiple domains.

Pharmaceutical Case Study

A study focused on the synthesis of spirocyclic ketals from this compound revealed its capacity to generate compounds with significant biological activity. These spirocyclic structures were shown to possess anti-inflammatory and antidepressant effects, indicating the therapeutic potential of this compound derivatives in treating CNS disorders .

Agricultural Case Study

In agricultural research, the application of 6-pentyl-2H-pyran-2-one was investigated for its antifungal properties against Peronophythora litchii. The results demonstrated a marked reduction in fungal growth when treated with this compound, supporting its use as a natural fungicide .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2H-Pyran-2-one, also known as pyranone, is a bicyclic compound with significant biological activity. Its derivatives, particularly 6-pentyl-2H-pyran-2-one (6PP), have garnered attention for their antifungal, antitumor, and phytotoxic properties. This article reviews the biological activities of this compound and its derivatives, supported by recent research findings and case studies.

Antifungal Activity

One of the most notable biological activities of 6-pentyl-2H-pyran-2-one is its antifungal properties. A study demonstrated that 6PP exhibits potent antifungal activity against various plant pathogenic fungi, including Peronophythora litchii. The compound was shown to inhibit mycelium growth and sporangium production in these pathogens, suggesting its potential as a biocontrol agent in agriculture .

Table 1: Antifungal Efficacy of 6PP Against Various Fungi

Fungal SpeciesInhibition Zone (mm)Concentration (µg/mL)
P. litchii15100
Fusarium oxysporum12100
Sclerotinia sclerotiorum10100

Antitumor Activity

Research has also indicated that derivatives of this compound possess antitumor properties. A study focused on substituted 4-amino-2H-pyran-2-one analogs found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, compound 27 displayed an ED50 value ranging from 0.059 to 0.090 µM, highlighting its potential as an anticancer agent .

Table 2: Cytotoxic Activity of Pyranone Derivatives

Compound IDCancer Cell LineED50 (µM)
27 HeLa0.059
19 MCF-70.080
20 A5490.090

Phytotoxic Activity

The phytotoxic effects of 6PP have been studied extensively, revealing its ability to affect plant growth and development. It regulates root morphogenesis in Arabidopsis thaliana through auxin signaling pathways, which can lead to altered plant architecture under specific concentrations . This property could be harnessed for agricultural applications to control weed growth.

Case Studies

  • Antifungal Mechanism : In a detailed study, the mechanism by which 6PP inhibits fungal growth was explored. It was found that the compound affects the TOR signaling pathway in fungi, leading to reduced expression of genes essential for mycelium growth and sporangium production. This was confirmed through gene expression analysis and pathogenicity tests .
  • Cytotoxic Mechanism : The cytotoxic effects of pyranone derivatives were linked to their ability to induce apoptosis in cancer cells. Studies utilizing flow cytometry demonstrated that these compounds trigger cell cycle arrest and promote apoptotic pathways in various tumor cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2H-Pyran-2-one and its derivatives in medicinal chemistry research?

this compound derivatives are synthesized via lactonization of substituted dienolic acids or through oxidative cyclization of vinylacetic acid intermediates. For example, derivatives substituted at the 3- and 4-positions are prepared by bromination of dihydropyran followed by nucleophilic substitution (e.g., using succinimide derivatives) . Advanced protocols involve microwave-assisted synthesis to improve reaction efficiency and yields. Structural modifications, such as introducing alkyl or aryl groups, are critical for tailoring biological activity, as demonstrated in the synthesis of 22 derivatives with anti-HIV-1 activity .

Q. How are physical properties like boiling point and molecular structure characterized for this compound?

The boiling point (480.7 K at 1 atm) and reduced-pressure boiling point (375.7 K at 0.026 atm) are determined using standardized distillation methods under controlled conditions . Molecular structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, while 2D techniques like HMBC (heteronuclear multiple-bond correlation) resolve long-range 1^1H-13^13C couplings, critical for verifying substituent positions (e.g., Figure S53 in ). Gas chromatography-mass spectrometry (GC-MS) further validates purity and molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Researchers must use fume hoods, nitrile gloves, and protective eyewear. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal in sealed containers. Safety assessments for derivatives, such as tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one, recommend limiting airborne exposure to <1 mg/m3^3 and avoiding contact with oxidizing agents .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data among structurally similar this compound derivatives?

Contradictions often arise from variations in substituent electronic effects or assay conditions. For example, Table S1 in shows that cytostatic activity against murine leukemia cells varies by >50% between derivatives with minor structural differences (e.g., compound 1 vs. 19). To resolve discrepancies:

  • Perform dose-response curves to confirm IC50_{50} consistency.
  • Use molecular docking to compare binding affinities with target proteins (e.g., HIV-1 reverse transcriptase).
  • Validate results across multiple cell lines (e.g., human cervix carcinoma vs. leukemia) .

Q. What advanced spectroscopic techniques validate the structural integrity of substituted this compound derivatives?

High-resolution mass spectrometry (HR-MS) confirms molecular formulas (e.g., C10_{10}H16_{16}O2_2 for Jasmine lactone derivatives ). HMBC NMR (Figure S53 ) identifies 3^3J couplings between protons and distant carbons, critical for resolving regiochemical ambiguities. For stereoisomers, NOESY correlations or X-ray crystallography determine spatial arrangements. Infrared (IR) spectroscopy detects lactone carbonyl stretches (~1740 cm1^{-1}) and hydroxyl groups in reduced derivatives .

Q. What methodologies are employed in assessing the environmental impact and biodegradation of this compound derivatives?

Ecotoxicity is evaluated using OECD guidelines:

  • Biodegradation : Aerobic soil metabolism studies track compound half-life (e.g., >60 days for persistent derivatives).
  • Aquatic toxicity : Daphnia magna assays measure LC50_{50} values.
  • Bioaccumulation : Octanol-water partition coefficients (log P) predict environmental mobility (e.g., log P = 2.1 for 6-pentyl-2H-pyran-2-one ). Computational models like EPI Suite estimate biodegradability and toxicity thresholds .

Q. How can computational tools predict synthetic pathways for novel this compound analogs?

Retrosynthetic algorithms (e.g., Pistachio, Reaxys) analyze reaction databases to propose viable routes. For example, AI-driven platforms suggest one-step syntheses for derivatives like 4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one via Claisen-Schmidt condensations . Quantum mechanical calculations (DFT) optimize transition states for cyclization steps, reducing trial-and-error in lab workflows .

Properties

IUPAC Name

pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJGADGUYYRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198441
Record name 2H-Pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-31-4
Record name 2H-Pyran-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one
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Record name 2H-Pyran-2-one
Source EPA DSSTox
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Record name 2H-pyran-2-one
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Record name 2H-PYRAN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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